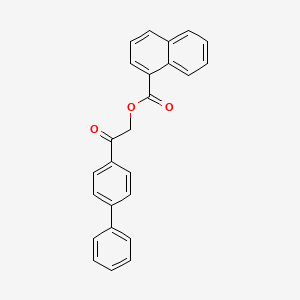![molecular formula C21H26N2O2S B3936416 N-{[(4-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide](/img/structure/B3936416.png)
N-{[(4-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide
描述
N-{[(4-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide, commonly known as BPTES, is a small molecule inhibitor that targets glutaminase (GLS), an enzyme that catalyzes the conversion of glutamine to glutamate. BPTES has gained significant attention in the scientific community due to its potential applications in cancer therapy and metabolic disorders.
作用机制
BPTES binds to the active site of N-{[(4-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide and inhibits its activity, thereby blocking the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and NADPH, which are essential for cancer cell proliferation. This compound inhibition with BPTES also leads to an accumulation of glutamine, which can have toxic effects on cancer cells.
Biochemical and Physiological Effects:
BPTES has been shown to have significant biochemical and physiological effects in various preclinical studies. This compound inhibition with BPTES has been shown to induce apoptosis in cancer cells, reduce tumor growth, and improve glucose homeostasis and insulin sensitivity in animal models. BPTES has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
BPTES has several advantages for use in lab experiments. It is a small molecule inhibitor that is easy to synthesize and has high purity and yield. BPTES has also been shown to be selective for N-{[(4-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide, with minimal off-target effects. However, BPTES has some limitations for lab experiments. It has poor solubility in aqueous solutions, which can limit its use in certain assays. BPTES also has a short half-life, which can make it difficult to maintain consistent inhibition levels over extended periods.
未来方向
There are several future directions for the research and development of BPTES. One potential direction is the development of more potent and selective N-{[(4-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide inhibitors based on the structure of BPTES. Another potential direction is the investigation of the combination of this compound inhibitors with other cancer therapies, such as chemotherapy and immunotherapy. The development of new delivery methods for BPTES, such as nanoparticles, could also improve its efficacy and reduce its limitations. Additionally, further research is needed to elucidate the role of this compound in various diseases and to identify new therapeutic targets for this compound inhibitors.
科学研究应用
BPTES has been extensively studied for its potential applications in cancer therapy. Cancer cells are known to have a high dependence on glutamine metabolism, and targeting N-{[(4-butylphenyl)amino]carbonothioyl}-4-propoxybenzamide with BPTES has been shown to inhibit cancer cell proliferation and induce apoptosis. BPTES has also been studied for its potential applications in metabolic disorders such as obesity and diabetes. This compound inhibition with BPTES has been shown to improve glucose homeostasis and insulin sensitivity in animal models.
属性
IUPAC Name |
N-[(4-butylphenyl)carbamothioyl]-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2S/c1-3-5-6-16-7-11-18(12-8-16)22-21(26)23-20(24)17-9-13-19(14-10-17)25-15-4-2/h7-14H,3-6,15H2,1-2H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGKLDBMEKFUDMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-{2-[2-(2-isopropoxyphenoxy)ethoxy]ethoxy}-3-methoxybenzaldehyde](/img/structure/B3936344.png)
![3-allyl-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B3936347.png)
![1-chloro-2-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B3936348.png)
![1-[2-(4-methoxyphenoxy)ethoxy]-4-methyl-2-nitrobenzene](/img/structure/B3936351.png)
![6-tert-butyl-N-ethyl-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936375.png)
![3-isopropyl-1-methyl-N-[3-(1-methyl-1H-benzimidazol-2-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B3936381.png)
![2-(4-chloro-3-nitrophenyl)-2-oxoethyl 4-[(3,4-dimethylphenyl)amino]-4-oxobutanoate](/img/structure/B3936387.png)
![1-[2-(2-methoxyphenoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B3936388.png)

![3-methoxy-4-[4-(2,3,5-trimethylphenoxy)butoxy]benzaldehyde](/img/structure/B3936394.png)
![2-chloro-1-[2-(3-ethoxyphenoxy)ethoxy]-4-nitrobenzene](/img/structure/B3936396.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(2-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3936408.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3936410.png)
